![molecular formula C23H17Cl2N3O3 B2964033 2-amino-N-(3,5-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903281-75-4](/img/structure/B2964033.png)
2-amino-N-(3,5-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
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Description
2-amino-N-(3,5-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide, also known as DNMDP, is a synthetic compound that has been widely used in scientific research. DNMDP is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
Synthesis and Characterization
Research efforts have been directed towards the synthesis and characterization of compounds that share some structural motifs with the compound of interest. For example, Hassan et al. (2014) explored the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives through reactions involving compounds with similar functional groups. These synthesized compounds were then characterized based on elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR, and screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Biological Activities
Other studies have focused on the biological activities of novel compounds with structural similarities. For instance, Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including selenopheno derivatives, which exhibited significant antioxidant, antitumor, and antimicrobial activities. These findings suggest potential applications of similar compounds in medical and biological fields (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Potential Application to Tropical Diseases
Zhang et al. (2014) detailed the novel synthesis of isoxazoline indolizine amide compounds aimed at addressing tropical diseases. The strategic synthesis of indolizine core structures as common intermediates allows for efficient derivatization, showcasing the compound's potential in drug development and disease treatment (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).
Antimicrobial Agents
Another research avenue explored the synthesis of formazans from Mannich bases of thiadiazole derivatives as antimicrobial agents, indicating the relevance of structurally similar compounds in developing new antimicrobial strategies (Sah, Bidawat, Seth, & Gharu, 2014).
properties
IUPAC Name |
2-amino-N-(3,5-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O3/c1-31-17-7-5-13(6-8-17)22(29)21-20(26)19(18-4-2-3-9-28(18)21)23(30)27-16-11-14(24)10-15(25)12-16/h2-12H,26H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXNPOBIXPOULI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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